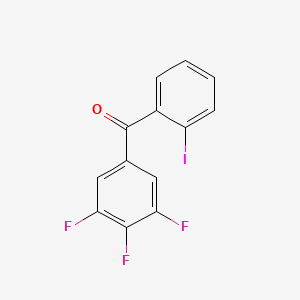

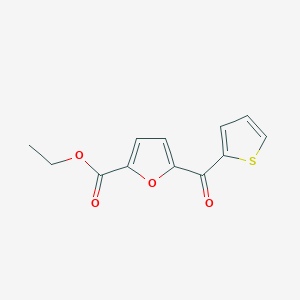

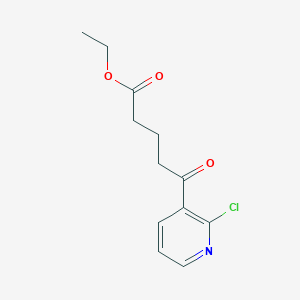

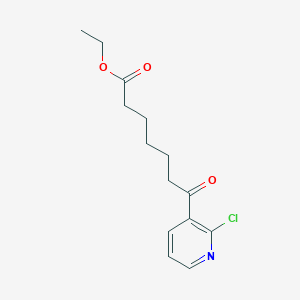

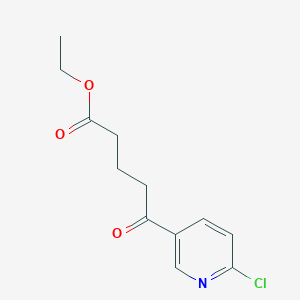

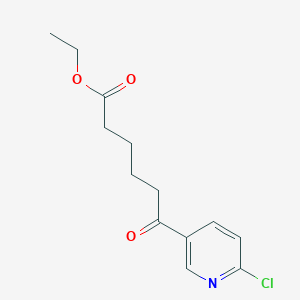

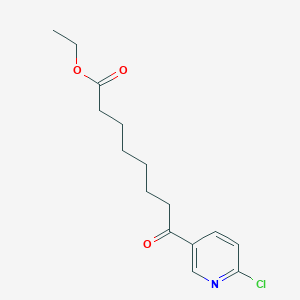

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-TBT) is a heterocyclic thiophene derivative. It is a white crystalline solid with a molecular weight of 264.36 g/mol. 2-TBT is a promising compound for use in various applications due to its unique structure and properties. It is used as an intermediate in organic synthesis and is also used as a photosensitizer in photochemical reactions. In addition, 2-TBT has been used in various areas of scientific research including organic electronics, drug delivery, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

Electrochemical Properties and Fluorescence : Thiophene derivatives such as those studied by Coelho et al. (2015) have been synthesized and characterized for their electrochemical and fluorescence properties. These compounds exhibit well-defined reversible redox systems and are fluorescent in both solution and solid states, indicating potential applications in sensing and imaging technologies (Coelho et al., 2015).

Antimicrobial Properties : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating significant antibacterial and antifungal activities, especially against gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).

Material Science Applications

Polymer Solar Cells : Qin et al. (2009) designed and synthesized an alternating copolymer based on thiophene, showing potential for high efficiency in polymer solar cells. This study indicates the relevance of thiophene derivatives in renewable energy technologies, particularly in solar energy conversion (Qin et al., 2009).

Photovoltaic Performance Enhancement : Research by Hu et al. (2014) on copolymers based on benzodithiophene and quinoxaline, including thiophene derivatives, showed improved performance in polymer solar cells. This implies that modifying the conjugation in thiophene derivatives can enhance the efficiency of photovoltaic devices (Hu et al., 2014).

Chemical and Physical Properties

Packing Structure Analysis : Bettencourt‐Dias et al. (2005) studied the solid-state structures of thiophene derivatives, focusing on the impact of functional groups and intermolecular forces. Such studies are crucial for understanding the material properties and potential applications in various fields, including electronics and pharmaceuticals (Bettencourt‐Dias et al., 2005).

Electrochromic Properties : Hu et al. (2019) synthesized asymmetric structure polymers based on thiophene derivatives, demonstrating their potential in electrochromic devices due to their fast switching time and reasonable optical contrast. This highlights the application of thiophene derivatives in smart materials and display technologies (Hu et al., 2019).

properties

IUPAC Name |

(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIFJDZSAZWLRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641948 |

Source

|

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898778-43-3 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.